molecular formula C19H22N2O2S B284847 3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284847
M. Wt: 342.5 g/mol
InChI Key: IJWZOLBUAVLANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as PTP1B inhibitor, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibitor works by inhibiting the activity of this compound, which is a protein tyrosine phosphatase that plays a key role in regulating insulin signaling and glucose metabolism. Inhibition of this compound leads to increased insulin sensitivity and improved glucose uptake, which can help to improve glycemic control in patients with diabetes and obesity. In addition, this compound inhibitor has also been shown to have anti-tumor effects, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibitor can increase insulin sensitivity and glucose uptake in cells. In vivo studies have also shown that this compound inhibitor can improve glycemic control in animal models of diabetes and obesity. In addition, this compound inhibitor has been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibitor is its potential as a therapeutic target for the treatment of various diseases, including diabetes, obesity, and cancer. In addition, this compound inhibitor is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using this compound inhibitor in lab experiments. For example, this compound inhibitor may have off-target effects, which can make it difficult to interpret the results of experiments. In addition, this compound inhibitor may have limited efficacy in certain patient populations, which can limit its usefulness as a therapeutic agent.

Future Directions

There are a number of future directions for research on 3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibitor. One area of research is focused on developing more potent and selective inhibitors of this compound. Another area of research is focused on understanding the mechanisms underlying the anti-tumor effects of this compound inhibitor. In addition, there is also interest in exploring the potential of this compound inhibitor as a therapeutic target for other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the potential applications of this compound inhibitor in the field of medicine make it an exciting area of research with many promising future directions.

Synthesis Methods

3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. In general, chemical synthesis is the most commonly used method for synthesizing this compound inhibitor.

Scientific Research Applications

3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibitor has been the focus of scientific research due to its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. This compound is a protein that plays a key role in regulating insulin signaling and glucose metabolism. Inhibition of this compound can lead to increased insulin sensitivity and improved glucose uptake, making it a potential target for the treatment of diabetes and obesity. In addition, this compound has also been implicated in the development of cancer, making it a potential target for cancer therapy.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H22N2O2S/c1-3-5-10-21-13-20-18-17(19(21)22)16(12-24-18)14-6-8-15(9-7-14)23-11-4-2/h6-9,12-13H,3-5,10-11H2,1-2H3

InChI Key

IJWZOLBUAVLANP-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OCCC

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.